molecular formula C19H24N2O2S B11362580 4-(pentyloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

4-(pentyloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11362580
M. Wt: 344.5 g/mol
InChI Key: UKQFYZFYILUKGE-UHFFFAOYSA-N
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Description

4-(Pentyloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced through an etherification reaction using pentanol and a suitable leaving group, such as a halide or tosylate.

    Amidation Reaction: The final step involves the coupling of the benzothiazole derivative with 4-(pentyloxy)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nitric acid, halogens; typically carried out in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Similar structure with a methoxy group instead of a pentyloxy group.

    4-(Ethoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Similar structure with an ethoxy group instead of a pentyloxy group.

    4-(Butoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Similar structure with a butoxy group instead of a pentyloxy group.

Uniqueness

The uniqueness of 4-(pentyloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide lies in its specific pentyloxy substitution, which may confer distinct physicochemical properties and biological activities compared to its analogs. This can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

4-pentoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C19H24N2O2S/c1-2-3-6-13-23-15-11-9-14(10-12-15)18(22)21-19-20-16-7-4-5-8-17(16)24-19/h9-12H,2-8,13H2,1H3,(H,20,21,22)

InChI Key

UKQFYZFYILUKGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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